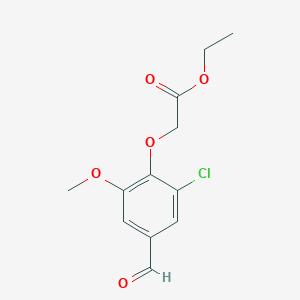

Ethyl (2-chloro-4-formyl-6-methoxyphenoxy)acetate

Vue d'ensemble

Description

Ethyl (2-chloro-4-formyl-6-methoxyphenoxy)acetate is a chemical compound that belongs to the class of acetylated phenolic ethers. It has a molecular formula of C12H13ClO5 and a molecular weight of 272.68 .

Molecular Structure Analysis

The molecular structure of Ethyl (2-chloro-4-formyl-6-methoxyphenoxy)acetate consists of 12 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 5 oxygen atoms .Physical And Chemical Properties Analysis

The melting point of Ethyl (2-chloro-4-formyl-6-methoxyphenoxy)acetate is between 86-88°C . Other physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique

Anticancer Agent Synthesis

This compound has been utilized in the synthesis of novel (E)-3-benzylidene-7-methoxychroman-4-one derivatives which have shown potential as anticancer agents . These derivatives have been tested against various human cancer cell lines, and modifications of the compound have led to prototypes with significant cytotoxic activity, suggesting its use in developing new chemotherapeutics.

Coumarin Derivatives Production

The compound serves as a precursor in the synthesis of coumarin derivatives . Coumarins are valuable for their biological and pharmaceutical properties, including anti-coagulant, anti-HIV, anti-tumor, and anti-inflammatory activities. The synthesis of these derivatives is crucial for the development of new medications and treatments.

Biological Activity Enhancement

Modifications of Ethyl (2-chloro-4-formyl-6-methoxyphenoxy)acetate have led to the creation of compounds with enhanced biological activities . By altering the structure, researchers can increase the efficacy and reduce the toxicity of potential pharmaceuticals.

Research in Green Chemistry

The compound’s derivatives can be synthesized under green conditions, which is an important aspect of sustainable chemistry practices . This includes using green solvents and catalysts, minimizing the environmental impact of chemical synthesis.

Propriétés

IUPAC Name |

ethyl 2-(2-chloro-4-formyl-6-methoxyphenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO5/c1-3-17-11(15)7-18-12-9(13)4-8(6-14)5-10(12)16-2/h4-6H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATPMICBAAFHINO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C=C1Cl)C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (2-chloro-4-formyl-6-methoxyphenoxy)acetate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methylsulfonylbenzamide](/img/structure/B2870831.png)

![6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(2-chlorophenyl)methyl]hexanamide](/img/no-structure.png)

![(E)-N-Methyl-N-[(2-methyl-1,2,4-triazol-3-YL)methyl]-2-phenylethenesulfonamide](/img/structure/B2870843.png)

![5-Chloro-2-[(1-methoxypropan-2-yl)oxy]aniline](/img/structure/B2870844.png)

![2,4-dichloro-N-[2-[3-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2870846.png)

![2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2870848.png)

![2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2870849.png)